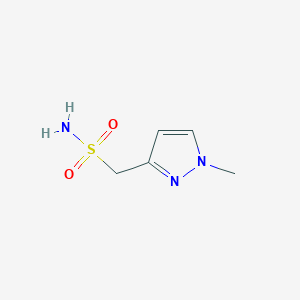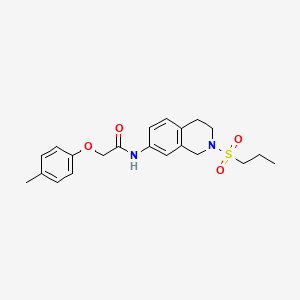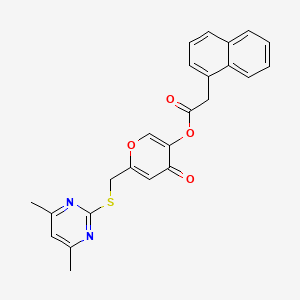![molecular formula C10H15ClF2N2O B2974838 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole CAS No. 1856026-88-4](/img/structure/B2974838.png)
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole, also known as DFM-PX-1, is a potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the inflammatory response. DFM-PX-1 has been extensively studied for its potential use as a therapeutic agent for the treatment of various inflammatory diseases.
Mécanisme D'action
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole selectively inhibits the COX-2 enzyme, which plays a crucial role in the production of prostaglandins. By inhibiting COX-2, this compound reduces the production of prostaglandins, which are involved in the inflammatory response. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-inflammatory and analgesic effects in animal models. It has also been shown to have a favorable safety profile, with no significant side effects observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole has several advantages as a research tool, including its potent and selective inhibition of COX-2, its favorable safety profile, and its ability to reduce inflammation and pain. However, one limitation of this compound is its relatively complex synthesis method, which may limit its availability and use in some research settings.
Orientations Futures
There are several future directions for research on 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole, including:
1. Further investigation of its potential use as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
2. Investigation of its potential use in the prevention of cancer and Alzheimer's disease.
3. Development of more efficient and scalable synthesis methods for this compound.
4. Investigation of its potential use in combination with other drugs for the treatment of inflammatory diseases and other conditions.
5. Investigation of its potential use as a research tool for studying the role of COX-2 in various physiological and pathological processes.
Méthodes De Synthèse
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 4-chloro-3-nitropyrazole with isobutylamine to produce 4-chloro-3-(isobutylamino)pyrazole. This intermediate is then reacted with 2,2-difluoroethanol in the presence of a base to produce the final product, this compound.
Applications De Recherche Scientifique
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole has been extensively studied for its potential use as a therapeutic agent for the treatment of various inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. It has also been investigated for its potential use in the prevention of cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
4-chloro-3-(2,2-difluoroethoxymethyl)-1-(2-methylpropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF2N2O/c1-7(2)3-15-4-8(11)9(14-15)5-16-6-10(12)13/h4,7,10H,3,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVSBFADHKEBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)COCC(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B2974755.png)

![ethyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether](/img/structure/B2974760.png)
![Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate](/img/structure/B2974763.png)



![4-(methoxymethyl)-1-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2974769.png)
![4-{2-[(4-chlorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2974770.png)
![3-Methyl-7-(2-methylpropyl)-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2974771.png)
![1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B2974772.png)
![1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2974773.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2974776.png)
